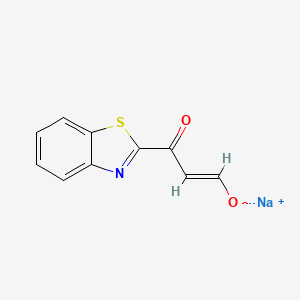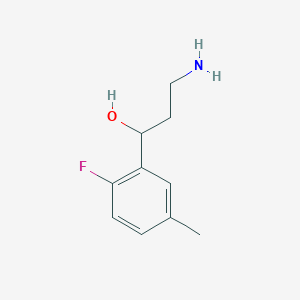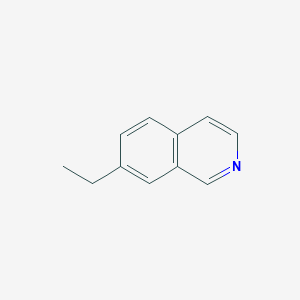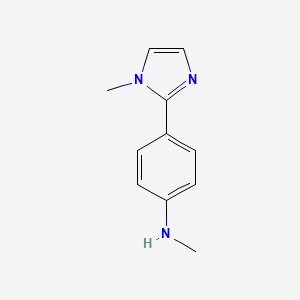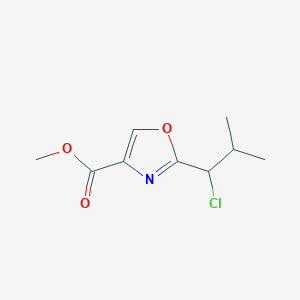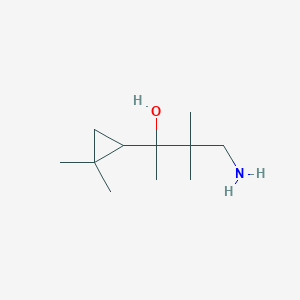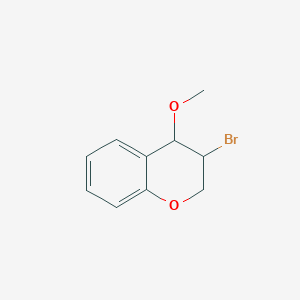
3-Bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran typically involves the bromination of 4-methoxy-3,4-dihydro-2H-1-benzopyran. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods with appropriate safety and efficiency measures. This could include the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like DCM or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Substitution: Formation of 3-substituted-4-methoxy-3,4-dihydro-2H-1-benzopyran derivatives.
Oxidation: Formation of 4-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid.
Reduction: Formation of 4-methoxy-3,4-dihydro-2H-1-benzopyran.
Applications De Recherche Scientifique
3-Bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atom and methoxy group may play crucial roles in its reactivity and interaction with biological molecules. Further research is needed to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: Lacks the bromine and methoxy groups, making it less reactive.
4-Methoxy-3,4-dihydro-2H-1-benzopyran: Similar structure but without the bromine atom, leading to different reactivity and applications.
3-Bromo-3,4-dihydro-2H-1-benzopyran:
Uniqueness
3-Bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran is unique due to the presence of both bromine and methoxy groups, which confer specific reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C10H11BrO2 |
|---|---|
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
3-bromo-4-methoxy-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H11BrO2/c1-12-10-7-4-2-3-5-9(7)13-6-8(10)11/h2-5,8,10H,6H2,1H3 |
Clé InChI |
QEFNHIIYXHHJES-UHFFFAOYSA-N |
SMILES canonique |
COC1C(COC2=CC=CC=C12)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



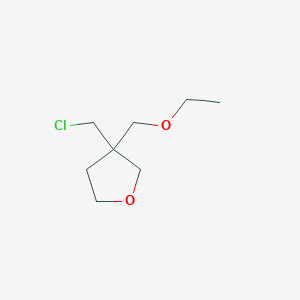

![Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate](/img/structure/B13205260.png)
![6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13205262.png)
